(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound with the molecular formula C12H15BrN2O3. This compound features a unique structure that includes a brominated pyrrole ring and a spirocyclic moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 1,4-dioxa-8-azaspiro[4.5]decane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:
Properties
Molecular Formula |
C12H15BrN2O3 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
InChI |
InChI=1S/C12H15BrN2O3/c13-9-7-10(14-8-9)11(16)15-3-1-12(2-4-15)17-5-6-18-12/h7-8,14H,1-6H2 |
InChI Key |
URHRRUXSJTZOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=CN3)Br |
Origin of Product |
United States |
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